2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide
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Overview
Description
2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a trifluoromethoxyphenyl group, and a methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-(2-methoxyethoxy)pyridine with 2-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Trifluoromethoxy)phenyl)pyridine: Similar structure but lacks the methoxyethoxy and carboxamide groups.
2-methoxy-4-(trifluoromethyl)phenyl analogues: Used as herbicides but have different functional groups and applications.
Uniqueness
The presence of both the trifluoromethoxy and methoxyethoxy groups enhances its lipophilicity and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-23-8-9-24-14-10-11(6-7-20-14)15(22)21-12-4-2-3-5-13(12)25-16(17,18)19/h2-7,10H,8-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSYRGXAGAPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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